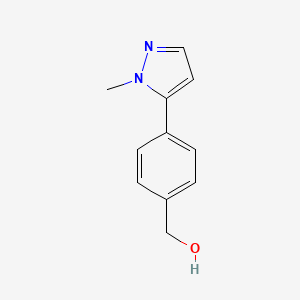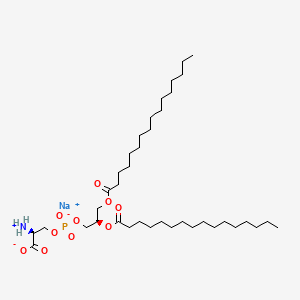
(4-(1-メチル-1H-ピラゾール-5-イル)フェニル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a methanol moiety
科学的研究の応用
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用機序
Target of Action
Pyrazole derivatives have been associated with diverse biological activities, including cytotoxic effects on several human cell lines . Some pyrazole derivatives have been shown to be potent against Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets, leading to changes in cell function . For instance, some pyrazole derivatives have been demonstrated to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests it may have good bioavailability .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic properties . For instance, some derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.
-
Step 1: Formation of Intermediate
Reagents: 1-methyl-1H-pyrazole-5-carbaldehyde, phenylmagnesium bromide
Conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon)
Reaction: The aldehyde group of 1-methyl-1H-pyrazole-5-carbaldehyde reacts with phenylmagnesium bromide to form the corresponding alcohol intermediate.
-
Step 2: Reduction
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous conditions, typically at low temperatures
Reaction: The intermediate is reduced to (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.
Industrial Production Methods
Industrial production of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reagents: Chromium trioxide, pyridinium chlorochromate
Conditions: Anhydrous conditions, typically at room temperature
Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)aldehyde or (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)carboxylic acid
-
Reduction: : The compound can be reduced to form the corresponding alkane.
Reagents: Hydrogen gas, palladium on carbon
Conditions: Elevated pressure and temperature
Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methane
-
Substitution: : The hydroxyl group can be substituted with other functional groups.
Reagents: Thionyl chloride, phosphorus tribromide
Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)chloride or (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)bromide
類似化合物との比較
Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- (1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol
- 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
- (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
Uniqueness
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is unique due to the presence of both a pyrazole ring and a phenyl group, which confer distinct electronic and steric properties. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
[4-(2-methylpyrazol-3-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOIYABGDSYZPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707173 |
Source


|
| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-18-6 |
Source


|
| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B597161.png)







![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)
![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)
![1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B597178.png)
